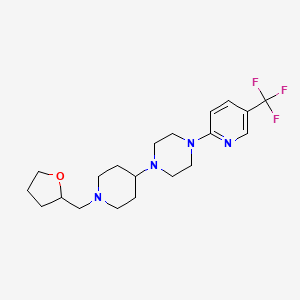
1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of new piperazine derivatives with 2-oxotetrahydrofuran-3-yl pendant arms was achieved by reacting parent cyclic polyamines with 2-bromobutyrolactone in acetonitrile . This process led to the creation of compounds 1a-5a. Further hydrolysis with aqueous sodium hydroxide transformed these compounds into (carboxy)(2-hydroxyethyl)methyl derivatives 1b-5b. The synthesis pathway highlights the versatility of piperazine derivatives in forming complex structures with potential for varied biological activities.
Molecular Structure Analysis
The molecular structure and conformational properties of the synthesized piperazine derivatives were examined using molecular mechanics and NMR spectroscopy . The study established new Karplus parameters for the vicinal coupling constants of the butyrolactone moieties, which are crucial for understanding the spatial arrangement and potential reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of the synthesized piperazine derivatives was further explored through their protonation and complexation behaviors. Specifically, compound 4b (HOET-NOTA) was subjected to pH potentiometry, photometry, and 1H NMR titrations to study its interaction with metal ions . The findings revealed that while the complexation with smaller metal ions was significantly weaker, the stability constants with lanthanides remained consistent, suggesting selective metal ion affinity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not directly reported in the provided papers. However, the methodologies used for synthesis and structural analysis, such as NMR spectroscopy and molecular mechanics, imply that these compounds possess distinct physical and chemical characteristics that could be inferred from their molecular structures and reactivity patterns .
Relevant Case Studies
While the provided papers do not mention specific case studies involving "1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine," the pharmacological evaluation of a series of novel piperazine derivatives for antidepressant and antianxiety activities provides insight into the potential therapeutic applications of such compounds . Compounds 3a and 3k, in particular, demonstrated significant antidepressant and antianxiety effects in animal models, suggesting that the piperazine scaffold can be a valuable moiety in drug design for central nervous system disorders .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is explored in the context of pharmaceutical development, particularly as a part of complex structures involving azetidine, pyrrolidine, and piperidine derivatives. These structures are studied for their potential as selective 5-HT-1D receptor agonists, which have applications in migraine treatment with fewer side effects (Habernickel, 2001).
Biological Activity and Drug Development
- Research has been conducted on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups. These compounds have been tested for their 5-HT2 and alpha 1 receptor antagonist activity, which is relevant in the development of drugs targeting serotonin receptors (Watanabe et al., 1992).
Antipsychotic Potential
- A series of conformationally restricted butyrophenones have been synthesized and evaluated for their potential as antipsychotic agents. These compounds include variants of the structure and are assessed for their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Radiotracer Development
- Derivatives of this compound with reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These studies are crucial in developing diagnostic tools for oncology (Abate et al., 2011).
Synthesis Methodologies
- Research on simpler synthesis methods for related compounds, such as 3-(pyrrolidin-1-yl)piperidine, highlights the importance of these compounds in medicinal chemistry. Efficient synthesis methods are crucial for producing these compounds at a scale suitable for research and potential therapeutic use (Smaliy et al., 2011).
properties
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O/c21-20(22,23)16-3-4-19(24-14-16)27-11-9-26(10-12-27)17-5-7-25(8-6-17)15-18-2-1-13-28-18/h3-4,14,17-18H,1-2,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDNZUUOGHFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

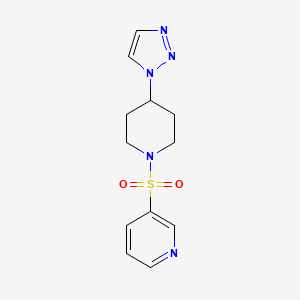
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
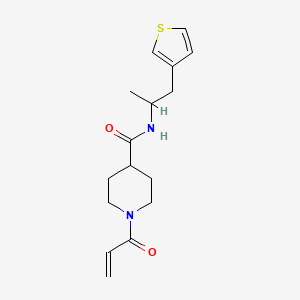
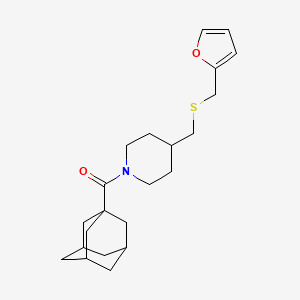
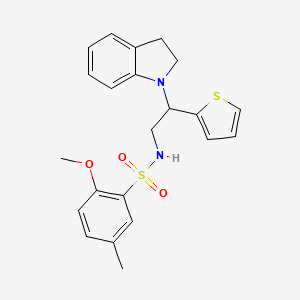
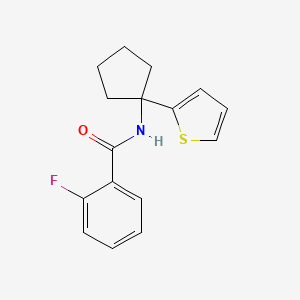





![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)
